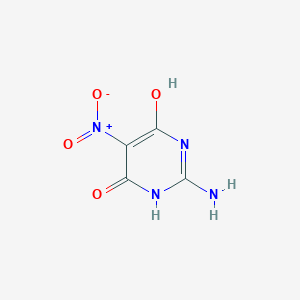

2-Amino-4,6-dihydroxy-5-nitropyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development. gsconlinepress.comnih.gov Their versatile scaffold and diverse biological activities make them a focal point for researchers aiming to design new therapeutic agents. nih.govnih.gov

Pyrimidine Core as a Heteroaromatic Ring in Pharmaceutical Compounds

The pyrimidine ring is a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This fundamental structure is a key building block in numerous pharmaceutical compounds. gsconlinepress.comnih.gov Its presence is not coincidental; the arrangement of nitrogen atoms within the ring allows for diverse chemical modifications, influencing the compound's biological activity. nih.gov The pyrimidine nucleus is found in essential biological molecules such as the nucleic acid bases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine). gsconlinepress.comnih.gov This inherent biological relevance makes pyrimidine derivatives promising candidates for drug discovery. nih.govmdpi.com The structural modifications on the pyrimidine ring can lead to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govorientjchem.org

The developability of compounds containing heteroaromatic rings like pyrimidine is a subject of ongoing research. Studies analyzing large datasets of chemical compounds have shown that the type of heteroaromatic ring can influence properties like solubility, protein binding, and metabolic stability, which are crucial for a molecule's potential as a drug. rsc.org While a vast number of heteroaromatic ring systems are theoretically possible, only a fraction have been synthesized and explored in medicinal chemistry, suggesting a large, untapped potential for new discoveries. acs.orgnih.gov

Role of Pyrimidines as Precursors for Bioactive Molecules

Pyrimidines serve as fundamental starting materials for the synthesis of a wide array of bioactive molecules. gsconlinepress.com Their chemical reactivity allows for the introduction of various functional groups, leading to the creation of libraries of compounds with diverse pharmacological profiles. acs.org This adaptability has made them invaluable in the development of new drugs targeting a range of diseases. nih.gov For instance, pyrimidine derivatives have been investigated for their potential as anticancer agents, with some compounds showing inhibitory activity against kinases, enzymes that play a crucial role in cell signaling and growth. mdpi.com They are also precursors for compounds with applications in agriculture, highlighting their versatility beyond the pharmaceutical realm. asrb.org.in The synthesis of these bioactive molecules often involves multi-step reactions where the pyrimidine core is modified to achieve the desired biological effect. nih.gov

Specific Relevance of 2-Amino-4,6-dihydroxy-5-nitropyrimidine in Organic Synthesis and Beyond

Within the broad family of pyrimidines, this compound stands out as a significant intermediate. Its chemical structure, featuring an amino group, two hydroxyl groups, and a nitro group attached to the pyrimidine core, makes it a versatile building block for more complex molecules.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. alzchem.com The presence of multiple reactive sites on the molecule allows for a range of chemical transformations. For example, the hydroxyl groups can be converted to other functional groups, such as chloro groups, to create derivatives like 2-amino-4,6-dichloropyrimidine (B145751), another important synthetic intermediate. researchgate.netgoogle.com These chlorinated pyrimidines can then undergo further reactions, such as nucleophilic aromatic substitution, to introduce different substituents and build molecular complexity. mdpi.com Research has shown that 5-substituted 2-amino-4,6-dihydroxypyrimidines and their dichloro-analogs can exhibit biological activities, such as the inhibition of nitric oxide production, which is relevant to inflammatory processes. researchgate.netnih.gov

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry. alzchem.com Pyrimidine derivatives, in general, are known to possess herbicidal and plant growth regulating properties. gsconlinepress.com Specifically, 2-amino-4,6-dihydroxypyrimidine (B16511) is a known intermediate in the synthesis of sulfonylurea herbicides. google.com The structural features of this compound make it a suitable precursor for creating molecules that can selectively interact with biological targets in weeds or pests, leading to the development of effective crop protection products.

Intermediate in Technical Product Synthesis

Beyond pharmaceuticals and agrochemicals, this compound is also utilized as an intermediate in the synthesis of various technical products. alzchem.com The specific applications in this category are diverse and depend on the subsequent chemical modifications of the molecule. Its inherent reactivity and the ability to introduce a variety of functional groups make it a valuable starting material for producing a range of specialty chemicals.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBYRLPUWQNZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336851 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-56-4 | |

| Record name | 2-Amino-4,6-dihydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Amino 4,6 Dihydroxy 5 Nitropyrimidine

Classical Synthetic Routes to Pyrimidine (B1678525) Precursors

The foundational step in the synthesis of 2-amino-4,6-dihydroxy-5-nitropyrimidine is the creation of its direct precursor, 2-amino-4,6-dihydroxypyrimidine (B16511). This is most commonly achieved through the well-established principle of constructing the pyrimidine ring from N-C-N and C-C-C fragments. bu.edu.eg

Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The synthesis of 2-amino-4,6-dihydroxypyrimidine is a cornerstone reaction in pyrimidine chemistry, with several documented methods optimizing yield and purity.

A widely employed and general method for the synthesis of the 2-aminopyrimidine (B69317) skeleton involves the condensation of guanidine (B92328) or its salts with a 1,3-dicarbonyl compound, typically a malonic acid diester. bu.edu.egresearchgate.net This reaction, known as the Traube synthesis, provides a direct route to the 2-amino-4,6-dihydroxypyrimidine ring system. The reaction proceeds via a cyclocondensation mechanism where the nucleophilic guanidine attacks the electrophilic carbonyl carbons of the diester, followed by elimination of two molecules of alcohol to form the stable heterocyclic ring. proquest.com

A specific and effective procedure for the synthesis of 2-amino-4,6-dihydroxypyrimidine involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide (B1231860). chemicalbook.comchemicalbook.com In a typical procedure, a freshly prepared solution of sodium methoxide in methanol (B129727) is added to a flask containing guanidine hydrochloride. chemicalbook.comchemicalbook.com After a brief stirring period, dimethyl malonate is introduced, and the mixture is heated under reflux for several hours. chemicalbook.comchemicalbook.com The sodium methoxide serves as a strong base to deprotonate the guanidine hydrochloride, generating free guanidine, and to facilitate the condensation reaction. Upon completion, the solvent is evaporated, and the resulting solid is dissolved in water and neutralized with an acid, such as hydrochloric acid, to a pH of 6, precipitating the product. chemicalbook.com This method has been reported to yield pure 2-amino-4,6-pyrimidinediol with yields around 85%. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of 2-Amino-4,6-dihydroxypyrimidine

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| Guanidine Hydrochloride | Dimethyl Malonate | Sodium Methoxide | Methanol | 2-3 hours | 85% |

| Guanidine Nitrate (B79036) | Diethyl Malonate | Sodium Methoxide | Methanol/Ethanol (B145695) | 3.5-6 hours | 83-96.1% |

Further optimization of the synthesis of 2-amino-4,6-dihydroxypyrimidine and its derivatives has been achieved by utilizing an excess of sodium ethoxide in ethanol. nih.govresearchgate.net In these modified procedures, metallic sodium is first dissolved in absolute ethanol to generate sodium ethoxide. Guanidine hydrochloride is then added, followed by the corresponding malonic acid diester. nih.gov The use of an excess of the alkoxide base can be crucial for driving the reaction to completion, especially for multi-gram scale preparations, leading to improved isolation, yield, and purity of the final product. nih.gov This approach has been successfully applied to the synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.govresearchgate.net

Stepwise Nitration and Chlorination of 2-Amino-4,6-dihydroxypyrimidine

Once the 2-amino-4,6-dihydroxypyrimidine precursor is obtained, it can undergo further chemical transformations to introduce key functional groups. The nitration at the 5-position and chlorination of the hydroxyl groups are common subsequent steps.

The introduction of a nitro group at the 5-position of the pyrimidine ring is a critical step to afford the target compound, this compound. This electrophilic aromatic substitution is typically carried out using a potent nitrating mixture. While specific details for the direct nitration of 2-amino-4,6-dihydroxypyrimidine are not extensively documented in readily available literature, the nitration of structurally similar 4,6-dihydroxypyrimidine (B14393) derivatives is well-established and proceeds using a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. researchgate.net

In a related synthesis, diethyl malonate is first nitrated with fuming nitric acid before cyclization to form a nitropyrimidine derivative. google.com This suggests that a powerful nitrating agent is required. The reaction with 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid and nitric acid is known to yield the corresponding 5-nitro or even 5,5-dinitro derivatives. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrimidine ring at the C-5 position. The presence of the amino and hydroxyl groups on the ring activates it towards electrophilic substitution.

Chlorination with Phosphorus Oxychloride (POCl₃)

The chlorination of this compound using phosphorus oxychloride (POCl₃) is a widely employed method to convert the hydroxyl groups into more reactive chloro substituents. This transformation is crucial for subsequent nucleophilic substitution reactions. The reaction is typically carried out by heating the pyrimidine derivative in an excess of POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline, which acts as a catalyst and acid scavenger. google.com

A significant challenge in the chlorination of this compound is achieving regioselective conversion. The two hydroxyl groups at positions 4 and 6 can exhibit different reactivities, potentially leading to the formation of incompletely chlorinated byproducts. One such byproduct is 2-amino-6-chloro-5-nitropyrimidin-4-ol (also known as 2-amino-4-hydroxy-6-chloro-5-nitropyrimidine). nih.govscbt.comamadischem.com The formation of this and other byproducts such as 2-amino-4,5,6-trichloropyrimidine can occur through unusual aromatic substitution of the nitro group. researchgate.net The reaction conditions, including temperature and the ratio of reactants, must be carefully controlled to maximize the yield of the desired dichlorinated product, 2-amino-4,6-dichloro-5-nitropyrimidine.

| Starting Material | Reagent | Conditions | Product | Byproduct(s) |

| This compound | POCl₃, N,N-dimethylaniline | Reflux | 2-Amino-4,6-dichloro-5-nitropyrimidine | 2-Amino-6-chloro-5-nitropyrimidin-4-ol, 2-Amino-4,5,6-trichloropyrimidine |

Modern and Alternative Synthetic Approaches

To overcome the challenges of traditional methods and to develop more efficient and sustainable processes, several modern and alternative synthetic approaches have been explored.

An alternative strategy involves the chlorination of a pre-nitrated pyrimidine that already possesses one of the desired functionalities. For instance, the chlorination of 2-amino-5-nitropyrimidin-4-ol can be a more direct route to specific chlorinated isomers. This approach can offer better control over the final product distribution by starting with a less symmetrical substrate. nih.gov

The use of Lewis acids as catalysts can enhance the efficiency of chlorination reactions. researchgate.net Lewis acids, such as zinc chloride or samarium chloride, can activate the pyrimidine ring towards nucleophilic attack by the chlorinating agent. researchgate.netorganic-chemistry.org This can lead to milder reaction conditions and potentially improved regioselectivity. Research has shown that Lewis acid catalysis can be effective for the functionalization of various heterocyclic compounds, including pyrimidines. researchgate.netorganic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov The application of microwave irradiation to the nitration of 2-amino-4,6-dihydroxypyrimidine can significantly reduce reaction times compared to conventional heating methods. This technique offers a more energy-efficient and rapid pathway for the synthesis of the nitro-substituted intermediate. nih.gov

Derivatization and Further Chemical Modifications of this compound and its Analogs

The derivatization of this compound is a key strategy for the synthesis of a wide array of heterocyclic compounds. These modifications are centered on the pyrimidine ring's susceptibility to substitution reactions and the chemical versatility of the nitro group.

Reactions at the Pyrimidine Ring

The pyrimidine ring in this compound is the primary site for chemical modification. The hydroxyl groups at the 4 and 6 positions are relatively poor leaving groups for direct nucleophilic aromatic substitution (SNAr). Therefore, a common synthetic strategy involves the initial conversion of the dihydroxy-pyrimidine to a more reactive intermediate, such as 2-amino-4,6-dichloro-5-nitropyrimidine. This transformation is typically achieved by heating the dihydroxy compound with a chlorinating agent like phosphorus oxychloride (POCl3), sometimes in the presence of a base like N,N-dimethylaniline. researchgate.netgoogle.com Once formed, this dichloro derivative becomes a versatile precursor for a variety of SNAr reactions.

The chlorine atoms in 2-amino-4,6-dichloro-5-nitropyrimidine are excellent leaving groups, making the molecule highly susceptible to nucleophilic attack at the C4 and C6 positions. The strong electron-withdrawing effect of the nitro group and the nitrogen atoms within the pyrimidine ring further activates the system towards SNAr.

The displacement of the chloro groups by various amines (amination) is a widely used method to introduce diverse functionalities. The reaction of 2-amino-4,6-dichloro-5-nitropyrimidine with primary or secondary amines can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the amine. researchgate.net For instance, successive substitution of the two chlorine atoms by amino and aryloxy derivatives has been employed in the synthesis of potential inactivators of the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (MGMT). researchgate.net

In related systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), amination with amines in the presence of a base like triethylamine (B128534) in ethanol leads to the substitution of a chlorine atom. mdpi.com The reaction of 4,6-dichloropyrimidines with adamantane-containing amines has also been studied, demonstrating that monoamination can be achieved, followed by a second amination to yield 4,6-diaminopyrimidines. nih.gov

Table 1: Examples of Amination Reactions on Dichloropyrimidine Analogs

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, Ethanol/Methanol | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | mdpi.com |

| 4,6-dichloropyrimidine | Adamantane-containing amines | Mono- and di-aminated pyrimidines | nih.gov |

| 2-amino-4,6-dichloro-5-nitropyrimidine | Amino and aryloxy derivatives | 2-amino-4,6-disubstituted-5-nitropyrimidines | researchgate.net |

Solvolysis, a reaction where the solvent acts as the nucleophile, can also occur with activated halopyrimidines. In the case of 2-amino-4,6-dichloropyrimidine (B145751) derivatives, using an alcohol as the solvent can lead to the formation of alkoxylated products. For example, when 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is treated with sodium hydroxide (B78521) in ethanol or methanol, a concurrent amination and solvolysis can occur, yielding 2-amino-4-amino-6-alkoxypyrimidine products. mdpi.com The presence of a strong base like NaOH generates alkoxide ions from the alcohol solvent, which are potent nucleophiles that can displace the chlorine atoms. mdpi.com

Table 2: Examples of Solvolysis Reactions on Dichloropyrimidine Analogs

| Starting Material | Reagent(s) / Solvent | Product(s) | Reference(s) |

|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH / Ethanol | 2-amino-4-amino-6-ethoxypyrimidine derivatives | mdpi.com |

While direct condensation on the pyrimidine ring of this compound is not commonly reported, its derivatives can undergo condensation reactions. For example, an analog, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, can participate in Claisen-Schmidt condensation. mdpi.com After a preliminary SNAr reaction to introduce an amino or alkoxy group, the aldehyde functionality at the C5 position can react with a ketone, such as acetophenone (B1666503), in the presence of a base like sodium hydroxide to form a pyrimidine-based chalcone. mdpi.com This demonstrates how the pyrimidine core can serve as a scaffold for further elaboration through condensation reactions on its substituents.

The nitro group at the C5 position of the pyrimidine ring is readily reducible to an amino group, which provides a key synthetic route to 2,5-diaminopyrimidine (B1361531) derivatives. These resulting 5-aminopyrimidines are important intermediates for the synthesis of bicyclic heterocyclic systems, such as purines and pteridines. researchgate.net

Various reducing agents can be employed for this transformation. A common method involves the use of iron powder in acetic acid. researchgate.net Other methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, are also effective. For instance, in the synthesis of 2,5-diamino-4,6-dimethoxypyrimidine hydrochloride, the precursor 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine is reduced via hydrogenation. google.com Another reported method for the reduction of related nitro derivatives is the use of 1,1'-dioctyl-viologen in a triphasic system or tin(II) chloride. researchgate.net The resulting 5-amino group is a potent nucleophile and can participate in subsequent cyclization reactions.

Table 3: Summary of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Guanidine |

| Phosphorus oxychloride |

| N,N-Dimethylaniline |

| 2-Amino-4,6-dichloro-5-nitropyrimidine |

| Triethylamine |

| O6-alkylguanine-DNA-alkyltransferase |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde |

| Adamantane |

| Sodium hydroxide |

| Acetophenone |

| Iron |

| Acetic acid |

| Palladium on carbon |

| 2,5-Diamino-4,6-dimethoxypyrimidine hydrochloride |

| 2-Amino-4,6-dimethoxy-5-isonitrosopyrimidine |

| Tin(II) chloride |

| 1,1'-Dioctyl-viologen |

| Indoline |

| Ethanol |

| Methanol |

Oxidation Reactions

The oxidation of pyrimidine derivatives can lead to the formation of various functionalized compounds. In the context of related nitro-substituted fused pyrimidines, such as 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, oxidation has been studied to achieve aromatization. For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be performed using reagents like PhI(OAc)₂ (diacetoxyiodobenzene) to yield the corresponding aromatic azolo[1,5-a]pyrimidine systems. mdpi.com This process is crucial for accessing fully aromatic fused heterocyclic structures. However, the reaction's success and the stability of the resulting product can be influenced by the substituents on the pyrimidine ring. mdpi.com

While direct oxidation studies on this compound are not extensively detailed in the provided context, the chemistry of its derivatives suggests that the nitro group and the pyrimidine ring are susceptible to various transformations under oxidative conditions. The specific outcomes would depend on the oxidizing agent used and the reaction conditions.

Reactions involving Chloro Substituents

The dihydroxy groups of this compound can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃), often through a Vilsmeier-Haack type reaction, to yield 2-amino-4,6-dichloro-5-nitropyrimidine. mdpi.comnih.gov This dichlorinated intermediate is a versatile precursor for a wide range of further chemical transformations due to the reactivity of the chloro substituents, particularly in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net The presence of the electron-withdrawing nitro group at the C-5 position significantly activates the chloro groups at C-4 and C-6 towards nucleophilic attack. researchgate.netnih.gov

The chloro groups in 2-amino-4,6-dichloro-5-nitropyrimidine and related compounds are readily displaced by a variety of nucleophiles. These reactions are typically regioselective, with the C-4 position being more susceptible to substitution than the C-2 position in many 5-substituted-2,4-dichloropyrimidines. researchgate.netnih.gov However, the selectivity can be controlled by the choice of nucleophile and reaction conditions.

Common nucleophiles include primary and secondary amines, alkoxides, and thiols. For example, reacting 2-amino-4,6-dichloropyrimidine derivatives with amines allows for the synthesis of various amino-substituted pyrimidines. mdpi.com The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with primary amines can lead to disubstituted products where both chlorine atoms are replaced. chemrxiv.org Interestingly, when 6-alkoxy-4-chloro-5-nitropyrimidines are treated with primary amines, the reaction can proceed to the disubstituted 4,6-diamino product, indicating that the alkoxy group can also act as a leaving group under these conditions. chemrxiv.org

The use of tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines can surprisingly lead to selective substitution at the C-2 position, followed by an in-situ N-dealkylation to yield a secondary amine at that position. researchgate.net This provides a novel route to pyrimidine structures that are otherwise difficult to access. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Substitution on Dichloropyrimidine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various amines | 2-Amino-4-chloro-6-aminopyrimidine derivatives | mdpi.com |

| 4,6-Dichloro-5-nitropyrimidine | N-benzylamine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | chemrxiv.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amines | 4,6-Dialkylamino-5-nitropyrimidines | chemrxiv.org |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | 4-Chloro-N-ethyl-5-nitropyrimidin-2-amine | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines (e.g., Morpholine) | 2-Amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde | mdpi.com |

Regioselective dechlorination is a synthetic strategy used to selectively remove one chloro group from a polychlorinated pyrimidine. This method provides access to mono-chloro pyrimidines, which are valuable intermediates for further selective functionalization. mdpi.com For instance, starting from a 2,4-dichloropyrimidine, it is possible to selectively remove the chloro group at either the C-2 or C-4 position, depending on the reaction conditions and the other substituents on the pyrimidine ring. This approach is complementary to the direct synthesis of monochlorinated pyrimidines. mdpi.com The ability to control the regioselectivity of such reactions is crucial for the targeted synthesis of complex pyrimidine-based molecules. nih.gov

Formation of Fused Heterocyclic Systems

This compound and its derivatives are key building blocks for the synthesis of various fused heterocyclic systems. alzchem.com These systems are of significant interest in medicinal chemistry and materials science. mdpi.comopenmedicinalchemistryjournal.com The amino and nitro groups, along with the reactive positions on the pyrimidine ring, provide multiple sites for cyclization reactions.

Pyrimidine derivatives containing a methyl or an activated methylene (B1212753) group can undergo Claisen-Schmidt condensation with various aldehydes to form pyrimidine-based chalcones (α,β-unsaturated ketones). derpharmachemica.com While this compound itself does not have a methyl group for direct condensation, its derivatives can be engineered for this purpose. For example, a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, can react with acetophenone under classic Claisen-Schmidt conditions (in the presence of a base like NaOH) to yield (E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-phenylprop-2-en-1-one. mdpi.com

These resulting chalcones are versatile intermediates themselves. They can be cyclized with reagents like guanidine, urea, or thiourea (B124793) to form new heterocyclic rings fused to or substituted with the pyrimidine core. derpharmachemica.comajol.infoijper.orgrasayanjournal.co.in This approach allows for the construction of complex diarylpyrimidines and other related structures. ajol.inforasayanjournal.co.in

Table 2: Synthesis of Pyrimidine Derivatives from Chalcones

| Chalcone Precursor | Cyclizing Agent | Product Type | Reference |

| 1,3-Diphenylprop-2-en-1-one | Guanidine carbonate | 2-Amino-4,6-diarylpyrimidine | ajol.info |

| 3-(4-substitutedphenyl)-1-(pyridine-4-yl) prop-2-en-1-one | Guanidine hydrochloride | 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine | derpharmachemica.com |

| Substituted Chalcones | Urea | 4,6-Disubstituted pyrimidin-2(1H)-one | ijper.org |

The strategic placement of functional groups on the 2-amino-5-nitropyrimidine (B189733) scaffold makes it an excellent precursor for a wide array of N-heterocyclic systems. derpharmachemica.comijper.org The reduction of the nitro group to an amino group is a common and critical step, creating a diamino-pyrimidine derivative. This intermediate, possessing two adjacent amino groups (at positions 2 and 5), is primed for cyclization reactions.

For example, these diamino intermediates can be reacted with various one- or two-carbon synthons to construct fused five- or six-membered rings. Reaction with formic acid or orthoesters can lead to the formation of purine (B94841) analogs. chemrxiv.org The condensation with α-dicarbonyl compounds or their equivalents can yield pteridines or other pyrimido-diazepine systems. This versatility makes this compound a valuable starting material in diversity-oriented synthesis strategies aimed at creating libraries of complex N-heterocycles. frontiersin.org The development of green synthesis methodologies, such as microwave-assisted reactions, has further enhanced the efficiency of producing these biologically active molecules. mdpi.com

Synthesis of Thiazolo[5,4-d]pyrimidines

The synthesis of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold, an isostere of purine, from this compound is a two-step process initiated by the reduction of the C5-nitro group. researchgate.net The resulting intermediate, 2,5-diamino-4,6-dihydroxy-pyrimidine, possesses vicinal amino groups that are primed for cyclization.

The formation of the fused thiazole (B1198619) ring is then achieved through reaction with a reagent that can provide the necessary sulfur and carbon atoms. Common methods include reacting the diaminopyrimidine with thiourea, carbon disulfide, or other sulfur-containing electrophiles. researchgate.netrsc.org For instance, cyclization can be effected by treatment with potassium thiocyanate (B1210189) followed by an acid catalyst, or by direct condensation with a suitable carbonyl-containing sulfur compound. rsc.org These reactions lead to the formation of the bicyclic thiazolo[5,4-d]pyrimidine system, which is of significant interest in medicinal chemistry. researchgate.netnih.govmdpi.com

Formation of Purine and Pteridine (B1203161) Derivatives

The conversion of this compound into purine and pteridine derivatives is a cornerstone of heterocyclic synthesis, providing access to compounds with immense biological significance. utah.edu The general strategy involves the initial reduction of the 5-nitro group to generate a 5,6-diaminopyrimidine derivative in situ. researchgate.nettsijournals.com This intermediate is the critical building block for the subsequent annulation of either an imidazole (B134444) ring to form purines or a pyrazine (B50134) ring to form pteridines.

To construct the purine skeleton, the 2,5-diamino-4,6-dihydroxy-pyrimidine intermediate is typically treated with a one-carbon synthon. tsijournals.com Reagents such as formic acid, formamide, or ethyl chloroformate can provide the C8 atom of the purine ring system, leading to the formation of xanthine (B1682287) or guanine (B1146940) analogues. utah.edutsijournals.com

For the synthesis of pteridine derivatives, the same diaminopyrimidine intermediate is condensed with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl. researchgate.net This cyclocondensation reaction builds the fused pyrazine ring, resulting in the formation of a pteridine core, which is the parent structure of biologically important compounds like folic acid and biopterin. researchgate.netnih.gov

Spectroscopic Characterization Techniques in Synthetic Studies (General Mention)

The structural elucidation and confirmation of this compound and its synthetic derivatives rely heavily on a suite of spectroscopic techniques. researchgate.netacs.org Methods such as FT-IR, NMR, and mass spectrometry are indispensable for verifying the presence of key functional groups, mapping the carbon-hydrogen framework, and confirming molecular weight. mdpi.com For unambiguous determination of three-dimensional structure and intermolecular interactions, single-crystal X-ray analysis is the definitive method. acs.org

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. mdpi.comcore.ac.uk The N-H stretching vibrations of the primary amino group typically appear as a pair of bands in the region of 3400-3200 cm⁻¹. mdpi.com The O-H stretching of the hydroxyl groups, involved in tautomerism and hydrogen bonding, gives rise to a broad absorption band. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, typically observed around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. core.ac.uk Vibrations associated with the pyrimidine ring, including C=O, C=N, and C=C stretching, are found in the 1700-1400 cm⁻¹ region. researchgate.netcore.ac.uk

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3400 - 3200 |

| Amino (N-H) | Bending | 1650 - 1600 |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 2500 (Broad) |

| Nitro (NO₂) | Asymmetric Stretching | 1530 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1330 |

| Carbonyl (C=O) | Stretching | ~1700 |

| Ring (C=N, C=C) | Stretching | 1600 - 1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the amino (-NH₂) and hydroxyl (-OH) groups would be expected to appear as broad singlets. semanticscholar.org The chemical shifts of these exchangeable protons are highly dependent on solvent, concentration, and temperature. Due to the substitution pattern, there are no protons directly attached to the pyrimidine ring, so no signals would appear in the aromatic region for the core structure.

The ¹³C NMR spectrum is more informative for the core structure, expected to show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons C4 and C6, bonded to hydroxyl/oxo groups, would appear downfield, typically in the range of δ = 164-165 ppm. nih.gov The C2 carbon, attached to the amino group, is also expected in the downfield region around δ = 152 ppm. nih.gov The C5 carbon, bearing the electron-withdrawing nitro group, would have a distinct chemical shift, differentiated from the other ring carbons. nih.gov

| Spectroscopy | Nucleus | Expected Chemical Shift (δ, ppm) | Description |

| ¹H NMR | -NH₂ | Variable (Broad Singlet) | Exchangeable protons from the amino group. semanticscholar.org |

| ¹H NMR | -OH | Variable (Broad Singlet) | Exchangeable protons from the hydroxyl groups. nih.gov |

| ¹³C NMR | C2 | ~152 | Carbon attached to the amino group. nih.gov |

| ¹³C NMR | C4, C6 | ~164 | Carbons attached to hydroxyl/oxo groups. nih.gov |

| ¹³C NMR | C5 | Distinct Shift | Carbon attached to the nitro group. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The compound has a calculated molecular weight of approximately 172.10 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. Subsequent fragmentation would likely involve the loss of small, stable molecules such as water (H₂O), nitric oxide (NO), or nitrogen dioxide (NO₂), providing further structural confirmation.

X-ray Crystal Structure Analysis

X-ray crystal structure analysis is the most definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and torsional angles. drugbank.com For a molecule like this compound, X-ray analysis would confirm its tautomeric form in the solid state, which is likely a keto-enol equilibrium for the dihydroxy groups. acs.org Furthermore, it would reveal detailed information about intermolecular interactions, particularly the extensive hydrogen-bonding network expected due to the presence of amino and hydroxyl groups. acs.orgresearchgate.net Such analyses on related pyrimidine structures have been crucial for understanding their solid-state packing and properties. acs.orgdrugbank.com

Iii. Theoretical and Computational Investigations of 2 Amino 4,6 Dihydroxy 5 Nitropyrimidine

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure, geometry, and spectroscopic features of 2-amino-4,6-dihydroxy-5-nitropyrimidine. These computational approaches allow for a detailed analysis that complements and often predicts experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. For this compound, DFT calculations, particularly using the B3LYP functional, have been instrumental in predicting its structural and electronic characteristics. nih.govnih.gov

Geometrical optimization of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, has been performed to determine the most stable molecular structure. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for subsequent calculations of other molecular properties. Research on similar pyrimidine (B1678525) derivatives has also extensively used DFT for geometric optimization, highlighting the reliability of this approach. nih.govnih.govnih.gov

Below is a table showcasing typical data obtained from geometrical optimization studies on related pyrimidine compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.3 - 1.4 | 115 - 125 | 0 - 180 |

| C-C | 1.3 - 1.5 | 110 - 130 | 0 - 180 |

| N-H | ~1.0 | 110 - 120 | N/A |

| C-O | 1.2 - 1.4 | 115 - 125 | N/A |

| C-NO2 | ~1.5 | 115 - 120 | 0 - 180 |

Note: The data in this table is illustrative and based on general findings for substituted pyrimidines. Actual values for this compound would be specific to its calculated structure.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. For substituted pyrimidines, theoretical spectra are often constructed and compared with experimental data to assign vibrational modes to specific molecular motions. nih.govcore.ac.ukresearchgate.net For instance, studies on 4,6-dihydroxy-5-nitropyrimidine (B14392) have identified the characteristic stretching and bending modes for the C-H, C-OH, and NO2 groups. core.ac.uk The asymmetric and symmetric stretching modes of the nitro group are typically observed in specific regions of the IR spectrum. core.ac.uk Theoretical calculations for similar molecules like 2-amino-4-chloro-6-methoxypyrimidine (B129847) have shown good agreement between calculated and experimental frequencies. researchgate.net

The following table provides an example of assigned vibrational frequencies for a related nitropyrimidine derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3500 | 3400 - 3500 |

| C-H Stretch | ~3030 | ~3030 |

| C=O Stretch | 1650 - 1750 | 1650 - 1750 |

| NO2 Asymmetric Stretch | ~1535 | ~1535 |

| NO2 Symmetric Stretch | ~1350 | ~1350 |

| C-OH Stretch | ~1280 | ~1282 |

| C-N Stretch | 1100 - 1300 | 1100 - 1300 |

Note: This table is a representative example based on data for similar compounds. core.ac.ukmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and the likelihood of intramolecular charge transfer. nih.govmaterialsciencejournal.org A smaller energy gap suggests that the molecule is more reactive and that charge transfer can occur more readily within the molecule. nih.gov For 2-amino-5-nitropyrimidine (B189733), calculations have shown that charge transfer occurs within the molecule, influencing its electronic behavior. nih.gov The HOMO is often located over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. materialsciencejournal.org

The table below illustrates typical HOMO-LUMO energy values and related parameters calculated for similar compounds.

| Parameter | Value (eV) |

| EHOMO | -6.0 to -7.5 |

| ELUMO | -2.0 to -3.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

| Ionization Potential | 6.0 to 7.5 |

| Electron Affinity | 2.0 to 3.5 |

Note: These values are illustrative and based on DFT calculations for related aromatic and heterocyclic compounds. materialsciencejournal.org

Theoretical calculations of the first hyperpolarizability (β) are used to predict the non-linear optical (NLO) properties of a molecule. nih.gov Molecules with large β values are of interest for applications in optoelectronics. semnan.ac.ircapes.gov.br The study of 2-amino-5-nitropyrimidine has suggested that it is a promising candidate for future NLO studies due to its predicted first hyperpolarizability. nih.gov The intramolecular charge transfer, facilitated by the presence of electron-donating (amino) and electron-withdrawing (nitro) groups, is a key factor contributing to the NLO response.

The table below shows representative calculated first hyperpolarizability values for organic molecules with potential NLO properties.

| Compound | First Hyperpolarizability (β) (esu) |

| Urea (reference) | 0.37 x 10⁻³⁰ |

| 2-amino-5-nitropyrimidine | Predicted to be significant |

| 2-adamantylamino-5-nitropyridine | High experimental NLO coefficient |

Note: The value for 2-amino-5-nitropyrimidine is a qualitative prediction from the literature. nih.gov The other values are for comparison.

Ab Initio Methods (e.g., MP2, Hartree-Fock)

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. chemeurope.com The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. chemeurope.comresearchgate.netresearchgate.net However, HF does not fully account for electron correlation. chemeurope.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP), are employed to include electron correlation effects, leading to more accurate results. smu.eduwikipedia.org MP2, the second-order Møller-Plesset theory, is a common and computationally efficient method for this purpose. smu.eduwikipedia.org For 2-amino-5-nitropyrimidine, both HF and DFT methods have been used to investigate its molecular structure and vibrational frequencies, with the results from DFT generally showing better agreement with experimental data. nih.gov The choice between different ab initio methods often involves a trade-off between computational cost and accuracy, with more sophisticated methods like coupled-cluster theory offering higher accuracy at a greater computational expense. chemeurope.com

Basis Set Selection and Effects

In computational quantum chemistry, the choice of a basis set is a critical factor that directly influences the accuracy of the calculations. A basis set is a set of mathematical functions used to represent the electronic wave function of a molecule. The selection of an appropriate basis set is a balance between computational cost and desired accuracy.

For molecules like this compound, which contain heteroatoms and a nitro group, the basis set must be flexible enough to describe the complex electron distribution, including lone pairs and pi systems. Generally, split-valence basis sets, such as those developed by Pople (e.g., 6-31G*), are a common starting point. However, for more accurate results, especially for properties like electron affinities and reaction energies, diffuse and polarization functions are often necessary. youtube.com

Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and excited states.

Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately representing bonding and non-bonding interactions. youtube.com

The choice of basis set can significantly affect calculated properties such as molecular geometry, vibrational frequencies, and electronic transition energies. For instance, a larger and more flexible basis set will generally provide a more accurate description of the molecule's electronic structure, leading to better agreement with experimental data. However, this comes at the increased computational expense. arxiv.org Therefore, a careful evaluation of the basis set's performance for a given property of interest is essential. nih.gov

Recent advancements have led to the development of specialized basis sets designed for specific properties, such as core-dependent properties, which can offer improved accuracy at a manageable computational cost. arxiv.org The selection process often involves benchmarking different basis sets against experimental data or higher-level computational results to find the optimal balance for the study at hand. nih.gov

Below is a table summarizing common basis set types and their general applications in the context of a molecule like this compound.

| Basis Set Type | Description | Typical Application |

| Minimal Basis Sets (e.g., STO-3G) | One basis function per atomic orbital. | Initial, low-cost calculations; qualitative insights. |

| Split-Valence Basis Sets (e.g., 6-31G) | Multiple basis functions for valence orbitals. | Geometry optimizations and basic electronic structure. |

| Polarized Basis Sets (e.g., 6-31G) | Adds polarization functions to heavy atoms. | More accurate geometries and vibrational frequencies. |

| Diffuse Basis Sets (e.g., 6-31+G) | Adds diffuse functions to heavy atoms. | Systems with lone pairs, anions, and excited states. |

| Correlation-Consistent Basis Sets (e.g., cc-pVTZ) | Systematically improvable for correlated calculations. | High-accuracy energy and property calculations. |

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for investigating the behavior of molecules at an atomic level. These methods can provide insights into intermolecular interactions, predict biological activity, and explore the conformational landscape of flexible molecules.

The presence of amino and hydroxyl groups in this compound makes it capable of forming strong intermolecular hydrogen bonds. nih.gov These interactions are crucial in determining the crystal packing of the molecule in the solid state and its behavior in solution. Computational studies can elucidate the geometry and strength of these hydrogen bonds. nih.gov

Molecules of similar pyrimidine derivatives have been shown to form centrosymmetric dimers through paired N-H···N or N-H···O hydrogen bonds. nih.gov In the case of this compound, several hydrogen bonding motifs are possible, leading to the formation of dimers or larger aggregates. These interactions can significantly influence the compound's physical properties, such as melting point and solubility.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a biological target. nih.gov

FEP simulations can be instrumental in interpreting the SAR of this compound derivatives. nih.gov By systematically modifying the structure of the parent compound (e.g., by adding or removing functional groups) and calculating the resulting change in binding free energy, researchers can identify key structural features responsible for activity. nih.govresearchgate.net These calculations can guide the design of more potent and selective compounds. nih.gov For instance, FEP can help to rationalize why a particular substituent at a specific position enhances or diminishes the biological activity of the molecule. nih.gov

The accuracy of FEP calculations is highly dependent on the quality of the force field and the sampling of the conformational space. Despite being computationally intensive, FEP is a powerful tool for lead optimization in drug discovery. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govmdpi.com

Docking studies can provide valuable insights into the binding mode of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the target's active site. nih.gov This information can be used to rationalize the observed biological activity and to propose modifications to improve binding affinity and selectivity. mdpi.com For example, docking studies of similar aminopyrimidine derivatives have been used to understand their anticancer and antimicrobial activities. nih.govresearchgate.net

The results of molecular docking are often used as a starting point for more rigorous computational methods, such as molecular dynamics or FEP simulations, to further refine the binding pose and estimate binding affinity more accurately. nih.gov

Tautomerism and Ionic Forms

The structure of this compound allows for the existence of multiple tautomeric and ionic forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The relative stability of these forms can be influenced by the surrounding environment, such as the solvent or the solid-state packing. chemrxiv.org

Prototropic tautomerism involves the migration of a proton. In this compound, several tautomeric forms are possible due to the presence of the amino and dihydroxy groups on the pyrimidine ring. acs.org The molecule can exist in keto-enol and amino-imino tautomeric forms.

The equilibrium between these tautomers is a crucial aspect of the molecule's chemistry, as different tautomers can exhibit different chemical reactivity and biological activity. chemrxiv.orgnih.gov For example, the hydrogen bonding patterns and, consequently, the ability to interact with biological targets can vary significantly between tautomers. nih.gov

Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the relative energies of the different tautomers and to predict the most stable form in the gas phase and in different solvents. nih.gov These calculations have shown that for similar pyrimidine derivatives, the keto-enol equilibrium is often heavily influenced by the electronic nature of substituents on the pyrimidine ring. nih.gov For instance, electron-donating groups tend to stabilize certain tautomeric forms over others. nih.gov

Influence of Substituents on Protonation Direction and Basicity Constants

Theoretical and computational studies play a pivotal role in understanding the chemical reactivity and properties of heterocyclic compounds like this compound. The introduction of various substituent groups can significantly alter the electron density distribution within the pyrimidine ring, thereby influencing the sites of protonation and the basicity of the molecule.

In the case of this compound, the molecule possesses multiple potential sites for protonation, including the nitrogen atoms of the pyrimidine ring, the exocyclic amino group, and the hydroxyl groups. The direction of protonation is dictated by the relative basicity of these sites, which is, in turn, modulated by the electronic effects of the substituents.

The presence of the nitro group at the 5-position dramatically reduces the basicity of the ring nitrogen atoms. nih.govacs.org Studies on related compounds, such as 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one and 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one, have shown that these molecules form only a monocation in acidic media, a testament to the potent electron-withdrawing nature of the nitro group. nih.govacs.org This effect diminishes the likelihood of protonation occurring on the ring nitrogens.

Consequently, the exocyclic amino group becomes a more probable site for protonation. However, the basicity of this amino group can be further fine-tuned by introducing different substituents in place of the hydrogen atoms. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—will either enhance or diminish the electron density on the amino nitrogen, thereby affecting its ability to accept a proton.

Table 1: Illustrative pKb Values for 2-Substituted-Amino-4,6-dihydroxy-5-nitropyrimidines

| Substituent (R) on Amino Group | Expected Electronic Effect | Illustrative pKb |

| -H | Reference | 10.5 |

| -CH₃ | Electron-donating (Inductive) | 10.2 |

| -C₂H₅ | Electron-donating (Inductive) | 10.1 |

| -COCH₃ | Electron-withdrawing (Resonance) | 12.8 |

| -NO₂ | Strongly Electron-withdrawing | 14.0 |

Note: Lower pKb values indicate stronger basicity. The values presented are illustrative and based on chemical principles.

The data in Table 1 demonstrates that electron-donating alkyl groups (-CH₃, -C₂H₅) are expected to increase the basicity of the amino group (lower pKb) by pushing electron density towards the nitrogen atom. In contrast, electron-withdrawing groups, such as an acetyl group (-COCH₃) or a nitro group (-NO₂), are anticipated to significantly decrease the basicity (higher pKb) by delocalizing the nitrogen's lone pair of electrons through resonance, making it less available for protonation.

Table 2: Influence of Substituents on Protonation Site and Basicity

| Compound | Predominant Protonation Site | Expected Relative Basicity |

| 2-Amino-4,6-dihydroxypyrimidine (B16511) | Ring Nitrogen | High |

| This compound | Exocyclic Amino Group | Low |

| 2-(Methylamino)-4,6-dihydroxy-5-nitropyrimidine | Exocyclic Amino Group | Moderate |

| 2-Acetamido-4,6-dihydroxy-5-nitropyrimidine | Carbonyl Oxygen (of acetyl) or Ring Nitrogen (less likely) | Very Low |

This table further illustrates that the introduction of the nitro group shifts the preferred protonation site from the ring nitrogen to the exocyclic amino group. Subsequent substitution on this amino group further modulates the basicity. For an acetamido derivative, the basicity of the amino nitrogen is so diminished that protonation might even occur at the carbonyl oxygen of the acetyl group or, less favorably, at a ring nitrogen.

Iv. Biological and Pharmacological Research on 2 Amino 4,6 Dihydroxy 5 Nitropyrimidine and Its Derivatives

Adenosine Receptor Antagonism

The 2-aminopyrimidine (B69317) scaffold has served as a foundational structure for the development of various adenosine receptor (AR) antagonists. nih.gov Adenosine receptors, including the A₁, A₂A, A₂B, and A₃ subtypes, are integral to numerous physiological processes and have been implicated in a range of pathologies. nih.gov Antagonists of these receptors, particularly the A₁ and A₂A subtypes, are of significant therapeutic interest. nih.govresearchgate.net

A substantial body of research has focused on optimizing 2-amino-4,6-disubstituted-pyrimidine derivatives to create potent and highly selective A₁ adenosine receptor (A₁AR) antagonists. nih.govnih.gov While xanthine-based antagonists have historically been explored, their development has been hindered by issues such as poor bioavailability and off-target effects. nih.gov The non-xanthine, 2-aminopyrimidine structure offers a promising alternative. A large library of 108 ligands derived from the 2-amino-4,6-disubstituted-pyrimidin-5-carbonitrile chemotype has been developed and evaluated. nih.gov These compounds were confirmed as antagonists of the canonical cyclic adenosine monophosphate (cAMP) pathway. nih.govnih.gov

The Gs protein-coupled adenosine A₂A receptor (A₂AAR) has emerged as a significant drug target, particularly for conditions like Parkinson's disease and for cancer immunotherapy. researchgate.netdesy.denih.gov The 2-aminopyrimidine core is also found in molecules designed to target this receptor. For instance, Etrumadenant, a clinical candidate developed as a dual-acting A₂A/A₂B receptor antagonist, features a poly-substituted 2-amino-4-phenyl-6-triazolylpyrimidine core structure. desy.de The design of such compounds highlights the versatility of the pyrimidine (B1678525) scaffold, which can be modified to achieve antagonism at different adenosine receptor subtypes. nih.gov While some 2-aminodiarylpyrimidine derivatives exhibit an intrinsic dual A₁AR/A₂AAR antagonistic profile, strategic modifications can steer selectivity toward the A₂AAR. nih.gov

The development of selective adenosine receptor antagonists from the 2-aminopyrimidine class has yielded key insights into structure-activity and structure-selectivity relationships. nih.govnih.gov Research on 2-amino-4,6-diarylpyrimidine-5-carbonitriles has demonstrated that the nature of the aromatic groups at positions 4 and 6 of the pyrimidine ring significantly influences the selectivity profile. nih.govnih.gov

A pivotal discovery was the role of a methyl group introduced at the exocyclic amino group, which was found to confer an unprecedented level of A₁AR selectivity. nih.govnih.gov Conversely, pharmacomodulation of the related 4-aminopyrimidine core has led to selective A₂AAR antagonists through specific substitutions at positions 2, 5, and 6 of the heterocycle. nih.gov These findings underscore the importance of subtle structural modifications in dictating the interaction of these compounds with different adenosine receptor subtypes.

| Compound Class | Target Receptor | Key Structural Features for Selectivity |

|---|---|---|

| 2-amino-4,6-disubstituted-pyrimidin-5-carbonitriles | A₁AR | Aromatic residues at R⁴ and R⁶ positions; Methyl group at the exocyclic amino group enhances selectivity. nih.govnih.gov |

| Poly-substituted 2-amino-4-phenyl-6-triazolylpyrimidines (e.g., Etrumadenant) | A₂AAR / A₂BAR | Complex substitution pattern on the 2-aminopyrimidine core. desy.de |

| (4-)-aminodiarylpyrimidines | A₂AAR | Substitution at position 5 and decoration of positions 2 and 6. nih.gov |

Anti-inflammatory Properties

Derivatives of the 2-aminopyrimidine scaffold have been investigated for their potential anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Studies have been conducted to evaluate the ability of 2-aminopyrimidine derivatives to inhibit the production of nitric oxide in immune-activated cells. nih.govnih.gov In this research, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were synthesized and tested. nih.govnih.gov The results indicated that these dihydroxy-pyrimidine compounds were devoid of any NO-inhibitory activity. nih.govnih.govresearchgate.net

However, when these compounds were converted to their 5-substituted 2-amino-4,6-dichloropyrimidine (B145751) analogs, significant inhibitory effects on immune-activated NO production were observed. nih.govnih.govresearchgate.net This suggests that the hydroxyl groups at the C-4 and C-6 positions are not conducive to this specific anti-inflammatory activity, whereas chlorine atoms at these positions enable it. The inhibition was found to be dose-dependent, and the compounds did not show suppressive effects on cell viability. nih.govnih.gov The most effective of these derivatives was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 µM. nih.govnih.gov

| Compound | IC₅₀ (µM) for NO Inhibition |

|---|---|

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 nih.govnih.gov |

| Other 5-substituted 2-amino-4,6-dichloropyrimidine derivatives | 9 - 36 nih.govnih.gov |

| 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives | Inactive nih.govnih.govresearchgate.net |

The cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for producing pro-inflammatory prostanoids, including prostaglandin E₂ (PGE₂). nih.gov Research has shown that certain substituted pyrimidines can act as dual inhibitors of both NO and PGE₂ production. researchgate.net However, similar to the findings for NO inhibition, derivatives containing hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring were found to be devoid of any influence on PGE₂ production. researchgate.net This indicates that the specific 2-amino-4,6-dihydroxy-pyrimidine structure is not active in this anti-inflammatory pathway, although other modifications to the core pyrimidine structure can lead to potent PGE₂ inhibition. researchgate.net

Differential Suppression of iNOS, nNOS, and eNOS

Derivatives of 2-amino-4,6-dihydroxypyrimidine have been investigated for their ability to inhibit nitric oxide (NO) production, a key process in various physiological and pathological events. Nitric oxide is synthesized by three isoforms of nitric oxide synthase (NOS): inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). Overproduction of NO, particularly by iNOS and nNOS, is linked to inflammation and neurodegenerative disorders. rsc.org

Research has shown that while 2-amino-4,6-dihydroxypyrimidine compounds themselves may be devoid of NO-inhibitory activity, their chlorinated derivatives can be potent inhibitors. nih.govnih.gov Specifically, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated NO production in mouse peritoneal cells. nih.govnih.gov The inhibitory concentrations (IC50) for these derivatives ranged from 2 µM to 36 µM. nih.govnih.govresearchgate.net

Experimental results have indicated that these pyrimidine derivatives can exhibit differential suppression of the NOS isoforms. Studies on related polysubstituted 2-aminopyrimidines demonstrated that the compounds more potently suppressed iNOS compared to nNOS or eNOS. researchgate.net In one study, nNOS was only partially suppressed by four different derivatives at a concentration of 100 µM, while eNOS was most potently inhibited by three other derivatives at the same concentration. researchgate.net This selective inhibition of iNOS is a desirable characteristic for potential anti-inflammatory agents, as it could reduce the detrimental effects of excessive NO production without interfering with the essential functions of eNOS and nNOS. rsc.org

Table 1: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives

| Compound | Substituent at C5 | IC50 (µM) for NO Production Inhibition |

|---|---|---|

| B12 | Fluoro | 2 |

| B1-B11 | Various | 9 - 36 |

Data sourced from studies on immune-activated mouse peritoneal cells. nih.govnih.govresearchgate.net

Antimicrobial and Antiviral Activities

The pyrimidine heterocycle is a core structure in many compounds with pharmacological importance, including antiviral agents. nih.gov Early research identified 2-amino-4,6-dichloropyrimidine, a related derivative, as an inhibitor of a broad range of viruses, including members of the Herpes, Picorna, and Pox virus groups. nih.gov The proposed mechanism of action was unique, suggesting that the compound prevented the maturation of viral particles by inhibiting the assembly of viral proteins into new virions. nih.gov

However, more recent studies on a series of newly synthesized 5-substituted 2-amino-4,6-dihydroxypyrimidines and their corresponding 2-amino-4,6-dichloropyrimidine derivatives did not corroborate these broad antiviral activities. nih.gov These compounds were tested against a panel of viruses and showed no significant antiviral activity (EC50 > 100 μg/mL). nih.gov The tested viruses included:

HIV-1 and HIV-2

Human cytomegalovirus (HCMV)

Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2)

Vaccinia virus

Vesicular stomatitis virus (VSV)

Feline herpes virus and Feline coronavirus

Coxsackie virus B4

Respiratory syncytial virus (RSV)

Parainfluenza-3 virus

Reovirus-1

Punta Toro virus

This suggests that while the basic pyrimidine scaffold is a promising starting point for antiviral drug development, specific substitutions significantly impact the biological activity. nih.govnih.gov

Pyrimidine derivatives are a well-established class of compounds possessing a wide range of biological activities, including antibacterial effects. researchgate.netjuniperpublishers.com The antimicrobial activity is often attributed to the pyrimidine nucleus, with the potency and spectrum of activity being modified by the nature and position of various substituents. researchgate.net

Several studies have focused on the synthesis of novel 2-aminopyrimidine derivatives and their subsequent evaluation for antibacterial properties. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives were prepared and screened for their in vitro antibacterial activity. researchgate.netsemanticscholar.org When compared against the standard drug Sparfloxacin, these compounds demonstrated significant zones of inhibition against various bacterial strains. researchgate.netsemanticscholar.org The tested organisms in such studies often include both Gram-positive bacteria (e.g., Bacillus subtilis, Bacillus pumilis) and Gram-negative bacteria (e.g., Proteus vulgaris, E. coli). researchgate.net

Table 2: Antibacterial Screening of Representative 2-Aminopyrimidine Derivatives

| Bacterial Strain | Type | Result |

|---|---|---|

| Bacillus subtilis | Gram-positive | Significant zone of inhibition observed researchgate.net |

| Bacillus pumilis | Gram-positive | Significant zone of inhibition observed researchgate.net |

| Proteus vulgaris | Gram-negative | Significant zone of inhibition observed researchgate.net |

| Escherichia coli | Gram-negative | Significant zone of inhibition observed researchgate.net |

Activity was compared to the standard reference, Sparfloxacin. researchgate.netsemanticscholar.org

The fungicidal properties of pyrimidine derivatives are also a significant area of research, particularly in the context of agriculture and medicine. juniperpublishers.commdpi.com A number of commercial fungicides are based on the pyrimidine structure. mdpi.com

Research into novel pyrimidine derivatives has demonstrated their potential as antifungal agents. mdpi.comfrontiersin.org For example, newly synthesized series of pyrimidine compounds were evaluated in vitro against a panel of fourteen phytopathogenic fungi. The results indicated that most of the tested compounds possessed fungicidal activities, with some showing potency greater than control fungicides. mdpi.com Another study on 2-amino-4-nitrophenol derivatives, which share structural similarities, showed that substitutions on the amino group could enhance fungicidal activity against specific fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov

Table 3: Antifungal Activity of Select Pyrimidine Derivatives against Phytopathogenic Fungi

| Fungal Species | Type of Pathogen | Activity Level |

|---|---|---|

| Sclerotinia sclerotiorum | Plant Pathogen | Good fungicidal activity observed mdpi.com |

| Rhizoctonia solani | Plant Pathogen | Good fungicidal activity observed nih.gov |

| Botrytis cinerea | Plant Pathogen | Obvious antifungal activity observed frontiersin.org |

| Phytophthora infestans | Plant Pathogen | Obvious antifungal activity observed frontiersin.org |

| Pyricularia oryzae Cav. | Plant Pathogen | Obvious antifungal activity observed frontiersin.org |

Other Reported Biological Activities

Beyond their direct effects on biological targets, 2-amino-4,6-dihydroxypyrimidine derivatives are recognized for their excellent capabilities as ligands, particularly in forming coordination complexes with metal ions like copper (Cu(II)). researchgate.net The nitrogen and oxygen atoms within the pyrimidine ring structure can act as donor atoms, allowing them to chelate metal ions.

The formation of such metal complexes can significantly alter the biological properties of the parent molecule. For instance, the synthesis and investigation of Cu(II) and Zn(II) complexes with ligands derived from nitropyridines have been reported. mdpi.com In one study, a Cu(II) complex featuring a (5-nitropyridin-2-yl)imine ligand exhibited a high level of antioxidant activity and was also shown to effectively inhibit the α-glucosidase enzyme. mdpi.com This ability to form stable complexes with transition metals like copper suggests potential applications in areas such as bioinorganic chemistry and the development of novel therapeutic agents where metal chelation plays a role. mdpi.com

Mechanisms of Action

The mechanism by which 2-Amino-4,6-dihydroxy-5-nitropyrimidine and its derivatives exert biological effects is a subject of ongoing investigation. Studies have explored their oxidative potential, molecular targets, and specific biochemical pathways.

Oxidative Properties and Substrate Reactions

While the nitro group on the pyrimidine ring suggests potential involvement in redox reactions, detailed studies specifically defining the oxidative properties of this compound are not extensively documented in the available literature. The reactivity of related 5-nitropyridine compounds, which can undergo ipso-substitution of the nitro group, suggests a potential for radical reactions, but this has not been directly demonstrated for the title compound in a biological context magritek.com. The cytotoxicity of other nitroheterocyclic compounds is often attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA researchgate.net.

Molecular Targets and Pathways

Research into the molecular targets of this class of compounds has identified significant activity for its derivatives, particularly in the context of inflammation. While 2-amino-4,6-dihydroxypyrimidine compounds themselves have been found to be devoid of inhibitory activity against nitric oxide (NO) production, their dichlorinated analogues are potent inhibitors nih.govnih.govresearchgate.net.

The primary molecular target identified for these active derivatives is inducible nitric oxide synthase (iNOS) . A study on 5-nitropyrimidine-2,4-dione analogues confirmed that these compounds inhibit iNOS activity and subsequent NO production in lipopolysaccharide-induced RAW 264.7 cells nih.gov. This indicates that the broader 5-nitropyrimidine scaffold is a viable candidate for targeting the nitric oxide pathway, which is crucial in inflammatory processes.

Additionally, some 4,6-dihydroxypyrimidine (B14393) derivatives have been reported to exhibit urease inhibition activity , suggesting that urease may be another potential molecular target for this class of compounds researchgate.net.

Elucidation of Specific Mechanisms

The precise mechanism for the most studied biological effect—the inhibition of NO production by derivatives—remains to be fully elucidated nih.govnih.gov. However, molecular docking studies with 5-nitropyrimidine-2,4-dione analogues have shown that these inhibitors can bind effectively to the active site of iNOS nih.gov.

In a different mechanistic context, research on the cytotoxic agent 5-nitro-2'-deoxyuridine, another 5-nitropyrimidine derivative, has shown that its mechanism involves enzymatic conversion to 5-nitro-2'-deoxyuridylate. This metabolite then potently inhibits thymidylate synthetase , a critical enzyme in DNA synthesis nih.gov. This highlights that the mechanism of action for 5-nitropyrimidine compounds can be highly dependent on the specific substitutions on the pyrimidine ring. For the NO-inhibiting dichlorinated derivatives of 2-amino-4,6-dihydroxypyrimidine, it is believed that their enhanced membrane permeability and potential intracellular metabolic activation contribute to their activity, which is absent in the dihydroxy counterparts researchgate.net.

Table 1: Inhibitory Activity of 2-Amino-4,6-dichloropyrimidine Derivatives on Nitric Oxide Production This table is based on data for derivatives, as the parent compound this compound was found to be inactive in this assay.

| Derivative | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 | Mouse Peritoneal Cells |

| Other 5-substituted-2-amino-4,6-dichloropyrimidines | 9 - 36 | Mouse Peritoneal Cells |

| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | 8.6 (NO Production) | RAW 264.7 |

| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | 6.2 (iNOS Activity) | RAW 264.7 |

Preclinical Evaluation and Pharmacokinetic Considerations

Preclinical studies for this compound are in the early stages, with a focus on fundamental pharmacokinetic properties such as metabolic stability and solubility.

Microsomal Stability

Microsomal stability assays are crucial in early drug discovery to predict the hepatic clearance of a compound. These in vitro tests measure the rate at which a compound is metabolized by liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family nih.govmttlab.euevotec.com. A high metabolic rate in microsomes often correlates with rapid clearance in the body, potentially leading to a short duration of action bioivt.com.

Specific experimental data on the microsomal stability of this compound is not available in the reviewed literature. However, preliminary pharmacokinetic evaluations have been conducted for some 2-amino-4,6-disubstituted-pyrimidine derivatives developed as A₁ adenosine receptor antagonists, indicating the importance of this parameter for the broader class of compounds nih.gov.

Solubility

Aqueous solubility is a critical physical property that influences a drug's absorption and distribution. Poor solubility can hinder the development of a promising therapeutic agent.

While direct experimental solubility data for this compound is limited, computational estimates provide some insight. The compound has a calculated XLogP3 value of -0.9, which suggests it is likely to be hydrophilic and have good aqueous solubility nih.gov. Preliminary pharmacokinetic profiling of related 2-amino-4,6-disubstituted-pyrimidine derivatives has included solubility determination as a key step in identifying viable drug candidates nih.gov.

V. Applications and Future Directions in Chemical Research

Role as Chemical Building Blocks

2-Amino-4,6-dihydroxy-5-nitropyrimidine serves as a valuable intermediate in organic synthesis, providing access to a range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. capes.gov.bralzchem.com

The reactivity of the functional groups on the pyrimidine (B1678525) ring allows for a variety of chemical transformations. The amino group can be diazotized and converted into other functionalities, while the hydroxyl groups can undergo reactions such as chlorination. For instance, the related compound 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloropyrimidine (B145751), a key intermediate in the synthesis of various biologically active molecules. nih.gov A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines have been synthesized through the condensation of monosubstituted malonic acid diesters with guanidine (B92328). nih.gov These derivatives can be further reacted to produce a variety of substituted pyrimidines.

The presence of the nitro group at the 5-position further enhances the synthetic utility of the molecule. This group can be reduced to an amino group, opening up another avenue for derivatization and the construction of more complex heterocyclic systems. The synthesis of various 5-substituted 2-amino-4,6-dihydroxypyrimidines has been reported, highlighting the versatility of this scaffold. nih.gov

While direct evidence for the use of this compound in the synthesis of dyes is not extensively documented in the available literature, the structural characteristics of the molecule suggest its potential as a precursor for azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo (-N=N-) groups. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.